molecular formula C33H54O6 B033033 Trioctyl benzene-1,2,4-tricarboxylate CAS No. 89-04-3

Trioctyl benzene-1,2,4-tricarboxylate

Cat. No.: B033033
CAS No.: 89-04-3
M. Wt: 546.8 g/mol
InChI Key: JNXDCMUUZNIWPQ-UHFFFAOYSA-N
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Description

Trioctyl trimellitate is a flammable plasticizer used to improve the flexibility and durability of polyvinyl chloride (PVC)This compound is valued for its high-temperature performance, low volatility, and excellent electrical properties .

Preparation Methods

Trioctyl trimellitate is typically synthesized through the esterification of trimellitic anhydride with 2-ethylhexanol. The process involves heating the reactants in the presence of a catalyst, such as butyl titanate, under nitrogen protection to prevent oxidation. The reaction is carried out in an esterifying kettle, where trimellitic anhydride is dissolved in octanol, and the mixture is stirred and heated until the esterification is complete .

Chemical Reactions Analysis

Trioctyl trimellitate, being an ester, reacts with acids to liberate heat along with alcohols and acids. It can undergo reactions with strong oxidizing acids, which may cause a vigorous exothermic reaction. Additionally, it reacts with caustic solutions, generating heat. Common reagents used in these reactions include acids and bases, and the major products formed are alcohols and acids .

Scientific Research Applications

Trioctyl trimellitate is widely used in scientific research and industrial applications It is primarily used as a plasticizer for PVC, enhancing its flexibility and durabilityAdditionally, trioctyl trimellitate has been evaluated for its use as a lubricant in the polymer industry and as a reference fluid for viscosity measurements .

Comparison with Similar Compounds

Trioctyl trimellitate is often compared with other plasticizers such as dioctyl terephthalate, dioctyl phthalate, and bis(2-ethylhexyl) adipate. While all these compounds serve as plasticizers, trioctyl trimellitate is unique in its high-temperature performance, low volatility, and excellent electrical properties. This makes it particularly suitable for applications requiring extreme low volatility and good electrical properties .

Similar Compounds::
  • Dioctyl terephthalate
  • Dioctyl phthalate
  • Bis(2-ethylhexyl) adipate

Properties

IUPAC Name

trioctyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C33H54O6/c1-4-7-10-13-16-19-24-37-31(34)28-22-23-29(32(35)38-25-20-17-14-11-8-5-2)30(27-28)33(36)39-26-21-18-15-12-9-6-3/h22-23,27H,4-21,24-26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXDCMUUZNIWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047533
Record name Tri-n-octyl trimellitate
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Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester
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CAS No.

89-04-3
Record name Tri-n-octyl trimellitate
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Record name Tri-n-octyl trimellitate
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Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester
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Record name Tri-n-octyl trimellitate
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Record name Trioctyl benzene-1,2,4-tricarboxylate
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Record name TRI-N-OCTYL TRIMELLITATE
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Record name TRI-N-OCTYL TRIMELLITATE
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Q & A

Q1: What are the common applications of trioctyl trimellitate?

A1: Trioctyl trimellitate is widely used as a plasticizer for polyvinyl chloride (PVC) in various applications. This includes tubing for chemical transport [], sealing gaskets [, ], cable sheathing [, ], automotive wires [, ], synthetic leather [], and hoses [].

Q2: How does TOTM impact PVC's properties?

A2: TOTM enhances PVC's flexibility and processability. This is evident in its use in applications requiring flexibility, such as tubing [] and synthetic leather []. It also contributes to improved high-temperature resistance, sealing performance, flame retardancy, and corrosion resistance in PVC gaskets [, ].

Q3: Does TOTM have any impact on the environmental profile of PVC products?

A3: Yes, TOTM is often used in formulations designed to meet environmental regulations like RoHS and REACH, aiming to replace hazardous plasticizers like certain phthalates [, ].

Q4: Are there any limitations to using TOTM in PVC applications, particularly regarding temperature?

A4: While TOTM improves PVC's flexibility and processability, it might not be as thermally stable as some other plasticizers. Research shows that PVC tubing plasticized with TOTM was less thermally stable compared to a reference material containing a trimellitate-based plasticizer [].

Q5: Beyond PVC, are there other materials where TOTM finds application?

A5: Yes, TOTM is also used in the formulation of various rubber materials, including nitrile-butadiene rubber, where it contributes to flexibility and overall performance in applications such as fuel pipes [].

Q6: What is the molecular formula and weight of trioctyl trimellitate?

A6: While the provided research papers don't explicitly state the molecular formula and weight of TOTM, its chemical structure consists of a trimellitic acid core esterified with three 2-ethylhexyl alcohol groups. Based on this, its molecular formula is C33H54O6, and its molecular weight is 546.78 g/mol.

Q7: What spectroscopic techniques are used to characterize TOTM?

A7: Fourier-transform infrared spectroscopy (FTIR) is commonly used to identify TOTM in materials. Specifically, attenuated total reflectance (ATR) FTIR is employed to analyze TOTM-containing samples, revealing characteristic absorption bands that differentiate it from other plasticizers [].

Q8: Are there alternatives to TOTM being explored, and what are their potential advantages?

A8: Yes, research highlights dioctyl terephthalate (DEHT) as a potential alternative to TOTM in certain applications like PVC cable sheathing [, ]. DEHT is believed to offer superior odor control, wear resistance, and heat resistance compared to TOTM in such applications [].

Q9: What drives the search for TOTM alternatives?

A9: The search for TOTM alternatives stems from the continuous need to improve material properties, address environmental concerns, and potentially reduce costs in various applications.

Q10: What is known about the potential interaction of TOTM with biological systems?

A10: Molecular modeling studies suggest that TOTM is unlikely to bind to peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, which are implicated in the toxic effects of some phthalates []. This indicates TOTM might possess a safer toxicological profile compared to certain phthalate plasticizers.

Q11: What is the environmental impact of TOTM, particularly regarding its presence in forest ecosystems?

A11: Research in pine-oak mixed forests has identified TOTM as a potential allelopathic substance present in forest litter, particularly pine litter. This means TOTM released from decomposing litter might inhibit the germination and growth of certain tree species, including Pinus armandii [].

Q12: Is TOTM degradation in the environment a concern?

A12: While the research provided does not delve into specific degradation pathways, the presence of TOTM in forest litter suggests it can persist in the environment and potentially impact plant growth. More research is needed to understand its long-term environmental fate.

Q13: Is TOTM solely a plasticizer, or does it have other applications in chemical synthesis?

A13: While primarily recognized as a plasticizer, TOTM is also a valuable compound in organic synthesis. It is synthesized via the esterification of trimellitic anhydride with 2-ethylhexyl alcohol []. Research highlights the use of solid superacids, such as palygorskite-supported nano-sized SO42-/TiO2, as efficient catalysts for TOTM synthesis [].

Q14: How is computational chemistry employed in understanding TOTM's properties?

A14: Molecular modeling techniques, specifically docking studies, have been used to predict TOTM's interactions with biological targets like PPARs. These studies provide insights into potential toxicological profiles and guide the development of safer plasticizer alternatives [].

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